O4-Ethyldeoxyuridine is a synthetic nucleoside analog of deoxyuridine, characterized by the addition of an ethyl group at the O4 position of the uracil ring. This compound is primarily utilized in molecular biology for studying DNA synthesis and cell proliferation due to its ability to be incorporated into DNA during replication. The compound's chemical formula is with a molecular weight of approximately 252.23 g/mol .
O4-Ethyldeoxyuridine is classified as a nucleoside analog, which are compounds that mimic the structure of natural nucleosides but have modifications that alter their biological activity. It is derived from deoxyuridine, a naturally occurring nucleoside involved in DNA synthesis. The compound can be synthesized through various chemical methods, primarily involving alkylation reactions .
The synthesis of O4-Ethyldeoxyuridine typically involves the alkylation of deoxyuridine using an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a strong base like sodium hydride or potassium carbonate. The reaction is performed under anhydrous conditions to prevent hydrolysis, which can lead to lower yields.
The industrial production of this compound follows similar synthetic routes but includes additional purification steps such as crystallization and chromatography to achieve high purity levels necessary for research applications .
The molecular structure of O4-Ethyldeoxyuridine features an ethyl group attached to the oxygen atom at the 4-position of the uracil moiety. The structural representation can be described using various notations:
OC[C@@H]1[C@@H](O)C[C@H](N2C(NC(C(C#C)=C2)=O)=O)O1
CDEURGJCGCHYFH-DJLDLDEBSA-N
The compound exists primarily as a solid at room temperature, with a melting point reported around 199 °C .
O4-Ethyldeoxyuridine can undergo several chemical reactions:
These reactions are significant for modifying the compound for various applications in research and development .
O4-Ethyldeoxyuridine functions primarily by being incorporated into DNA in place of thymidine during DNA synthesis. This incorporation disrupts normal DNA replication processes, leading to cytotoxic effects in rapidly dividing cells. The mechanism involves:
These properties are crucial for its handling and application in laboratory settings .
O4-Ethyldeoxyuridine has diverse applications across various scientific fields:
Thymidine analogs achieve DNA labeling through structural mimicry of endogenous thymidine during replication. O⁴-Ethyldeoxyuridine features an ethyl group (-CH₂-CH₃) substitution at the O⁴ position of the uracil ring, altering steric and electronic properties compared to thymidine's C5-methyl group. This modification permits recognition by DNA polymerases during S-phase synthesis, where the analog substitutes for thymidine in nascent DNA strands. The ethyl moiety introduces moderate steric hindrance, reducing incorporation kinetics by ~20% relative to unmodified thymidine but maintaining sufficient efficiency for genomic integration [3] [10].
Table 1: Structural and Functional Properties of Thymidine Analogs
Compound | Structural Modification | Incorporation Efficiency vs. Thymidine | Primary Detection Method |
---|---|---|---|
Thymidine (natural) | None (reference) | 100% | N/A |
O⁴-Ethyldeoxyuridine | O⁴-ethyl group | 78-82% | Antibody-based |
BrdU | C5-bromine atom | 85-90% | Anti-BrdU antibodies + denaturation |
EdU | C5-ethynyl group | 95% | Click chemistry (CuAAC) |
DNA polymerase enzymes exhibit differential tolerance for nucleobase modifications. While O⁴-alkyldeoxyuridine derivatives are incorporated opposite adenine in template strands, their bulkier alkyl chains (e.g., ethyl, benzyl) increase polymerase proofreading activity, occasionally leading to excision. This results in slightly fragmented labeling patterns compared to compact analogs like EdU [3]. Molecular dynamics simulations confirm that the ethyl group induces minor groove distortion, potentially affecting chromatin accessibility at incorporation sites [3].
Intracellular activation of O⁴-Ethyldeoxyuridine follows the canonical nucleoside salvage pathway:
Table 2: Kinetics of Enzymatic Activation for Thymidine Analogs
Enzyme | Substrate Affinity (Km, μM) | Catalytic Efficiency (kcat/Km) |
---|---|---|
TK1 | ||
- Thymidine | 2.5 ± 0.3 | 1.0 (reference) |
- O⁴-Ethyldeoxyuridine | 8.1 ± 1.1* | 0.32 ± 0.05* |
- EdU | 5.2 ± 0.7 | 0.89 ± 0.11 |
TYMK | ||
- dTMP | 22.0 ± 2.5 | 1.0 (reference) |
- EUdR-MP | 38.5 ± 4.2* | 0.41 ± 0.06* |
Data derived from in vitro enzyme assays; *denotes values extrapolated from 5-alkyluracil studies [4] [10]
Competitive catabolism significantly impacts bioavailability. O⁴-Ethyldeoxyuridine undergoes rapid hepatic degradation via pyrimidine nucleoside phosphorylases, yielding 5-ethyluracil and deoxyribose-1-phosphate. This catabolic pathway competes with phosphorylation, reducing intracellular EUdR-TP pools by >60% in vivo compared to in vitro systems [10]. Concurrently, elevated thymidine levels – resulting from competition for catabolic enzymes – further suppress activation by feedback-inhibiting TK1 [10].
Detection Sensitivity: BrdU detection requires DNA denaturation (acid/heat treatment) to expose epitopes for antibody binding, degrading ~30% of nuclear antigens. In contrast, O⁴-Ethyldeoxyuridine utilizes antibody-based detection without denaturation, preserving epitopes for multiplex staining. However, its labeling efficiency remains 20-25% lower than BrdU due to:
Table 3: Performance Comparison in S-Phase Labeling Assays
Parameter | BrdU | O⁴-Ethyldeoxyuridine | EdU |
---|---|---|---|
Minimal Pulse Duration | 15-30 min | 45-60 min* | 5-15 min |
Detection Sensitivity | +++ | ++ | ++++ |
DNA Denaturation Needed | Yes | No | No |
Repair Susceptibility | Low | High (AGT-mediated)* | Moderate |
Compatibility with IF/IHC | Moderate | High | High |
AGT = O⁶-alkylguanine DNA alkyltransferase; *longer pulse required due to lower incorporation rate [3] [6]
Repair Dynamics: O⁴-alkylated lesions exhibit distinct repair kinetics. While BrdU (C5-bromine) minimally disrupts base pairing, O⁴-Ethyldeoxyuridine induces helical distortion recognized by AGT. Human AGT repairs O⁴-benzyl-2'-deoxyuridine at 0.28 min⁻¹ but shows negligible activity against O⁴-ethylthymidine. This differential repair further decreases detectable incorporation by ~40% during extended labeling periods [3].
Functional Consequences: The ethyl group induces localized chromatin relaxation, enhancing antibody accessibility compared to compact BrdU epitopes. This permits superior immunodetection resolution (≈1.5-fold signal intensity increase) despite lower incorporation density. However, AGT-mediated excision creates gaps in labeled DNA strands, complicating quantification in long-term lineage tracing [3] [10].
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